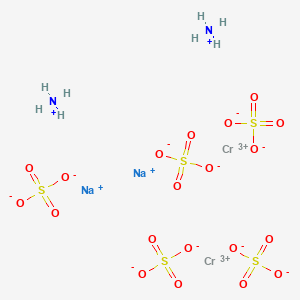
Sulfuric acid, ammonium chromium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid, ammonium chromium sodium salt is a complex inorganic compound that combines the properties of sulfuric acid, ammonium, chromium, and sodium. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used in research and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid, ammonium chromium sodium salt typically involves the reaction of chromium compounds with sulfuric acid and ammonium salts. One common method is the reaction of chromium(III) sulfate with ammonium sulfate and sodium sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution, and the resulting product is then crystallized and purified.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods. The process includes the careful control of temperature, pH, and concentration of reactants to ensure high yield and purity. The industrial production process may also involve additional steps such as filtration, drying, and packaging to produce the final product in a form suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid, ammonium chromium sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromium, which can exist in multiple oxidation states.
Common Reagents and Conditions
Oxidation Reactions: In the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide, the chromium in the compound can be oxidized to higher oxidation states.
Reduction Reactions: Reducing agents like sodium borohydride or zinc can reduce chromium to lower oxidation states.
Substitution Reactions: The compound can undergo substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce chromium(VI) compounds, while reduction reactions may yield chromium(II) compounds.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid, ammonium chromium sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: It has applications in the development of pharmaceuticals and in diagnostic tests.
Industry: The compound is used in the production of pigments, tanning agents, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of sulfuric acid, ammonium chromium sodium salt involves the interaction of chromium ions with various molecular targets. Chromium can form complexes with proteins, nucleic acids, and other biomolecules, affecting their structure and function. The pathways involved in these interactions include redox reactions and coordination chemistry, where chromium acts as a central metal ion coordinating with ligands.
Vergleich Mit ähnlichen Verbindungen
Sulfuric acid, ammonium chromium sodium salt can be compared with other chromium-containing compounds such as:
Chromium(III) sulfate: Similar in its use as a reagent and catalyst but lacks the combined properties of ammonium and sodium.
Potassium dichromate: A strong oxidizing agent used in similar applications but with different reactivity and toxicity profiles.
Chromium(III) chloride: Used in similar industrial applications but with different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combination of multiple functional groups, which provides a broader range of applications and reactivity compared to its individual components.
Eigenschaften
Molekularformel |
Cr2H8N2Na2O20S5 |
|---|---|
Molekulargewicht |
666.4 g/mol |
IUPAC-Name |
diazanium;disodium;chromium(3+);pentasulfate |
InChI |
InChI=1S/2Cr.2H3N.2Na.5H2O4S/c;;;;;;5*1-5(2,3)4/h;;2*1H3;;;5*(H2,1,2,3,4)/q2*+3;;;2*+1;;;;;/p-8 |
InChI-Schlüssel |
DFKDIVYHWWUGPO-UHFFFAOYSA-F |
Kanonische SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cr+3].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


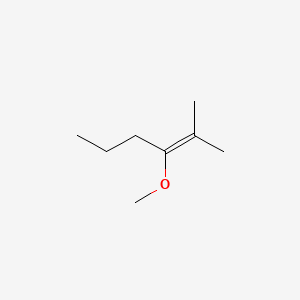
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
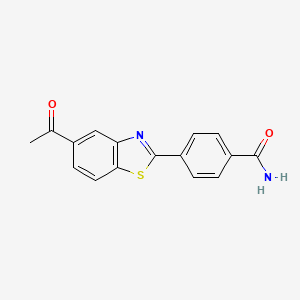
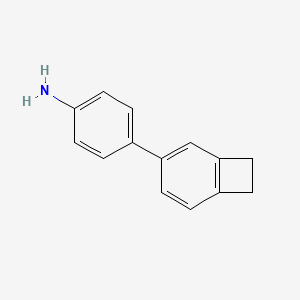
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)

![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)

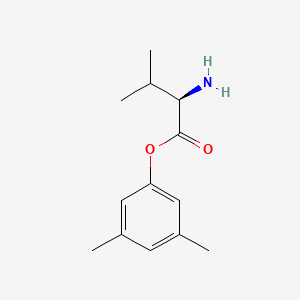
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)


